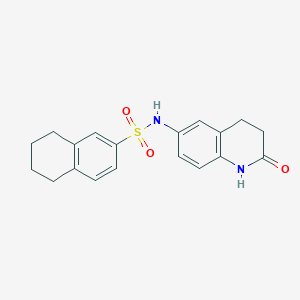

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

描述

属性

IUPAC Name |

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c22-19-10-6-15-11-16(7-9-18(15)20-19)21-25(23,24)17-8-5-13-3-1-2-4-14(13)12-17/h5,7-9,11-12,21H,1-4,6,10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPKSXYRWQFBQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(C=C3)NC(=O)CC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. One common method involves the condensation of N-substituted anthranilic acids with appropriate sulfonyl chlorides under anhydrous conditions. The reaction is often facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) in solvents like tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .

化学反应分析

Types of Reactions

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

科学研究应用

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

Medicine: It may have therapeutic potential due to its structural similarity to bioactive molecules.

Industry: The compound can be used in the development of new materials with specific properties.

作用机制

The mechanism by which N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, affecting gene expression and protein synthesis. Additionally, the sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogues include:

- Baxdrostat ((R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide)

- N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide

Table 1: Structural and Functional Group Comparison

*Calculated based on formula C₁₉H₂₀N₂O₃S.

Key Observations:

- The target compound’s sulfonamide linker distinguishes it from Baxdrostat’s amide and the thiazole-oxazole carboxamide in . Sulfonamides exhibit stronger acidity (pKa ~10) compared to amides (pKa ~15–17), influencing solubility and protein binding.

Physicochemical and Pharmacokinetic Properties

- Solubility : Sulfonamides generally display moderate aqueous solubility due to ionization at physiological pH. In contrast, Baxdrostat’s amide group and methyl substitution may reduce solubility but improve metabolic stability .

- Metabolism: The methyl group on Baxdrostat’s quinolinone core likely slows oxidative metabolism compared to the unsubstituted target compound, which may undergo faster hepatic clearance .

生物活性

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of sulfonamide derivatives that have been explored for various therapeutic applications, particularly in oncology and infectious diseases.

The molecular formula for this compound is , with a molecular weight of approximately 350.5 g/mol. The structure features a tetrahydroquinoline moiety linked to a tetrahydronaphthalene sulfonamide, which is essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₂O₃S |

| Molecular Weight | 350.5 g/mol |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. Preliminary studies suggest that it may act as an enzyme inhibitor by binding to the active sites of certain enzymes involved in cellular processes. This binding can block substrate access and inhibit enzymatic activity, which is crucial in pathways related to cancer proliferation and infection.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

- In Vitro Studies : A range of tetrahydroquinoline derivatives has shown micromolar activity against various cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma). The IC50 values for these compounds ranged from 2.5 µg/mL to 12.5 µg/mL, indicating potent activity compared to Doxorubicin (IC50 = 37.5 µg/mL) .

- Mechanism Insights : The mechanism involves the induction of apoptosis in cancer cells through modulation of signaling pathways that regulate cell survival and proliferation .

Antimicrobial Activity

In addition to its antitumor effects, this compound has been evaluated for antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains and fungi. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase (DHPS), which is critical for folate synthesis in bacteria.

Case Studies

Several case studies highlight the biological activity of related compounds:

- Case Study 1 : A study evaluated the antitumor effects of tetrahydroquinoline derivatives and found that modifications at the sulfonamide position significantly enhanced their cytotoxicity against resistant cancer cell lines .

- Case Study 2 : Research on similar sulfonamide derivatives indicated promising results in treating infections caused by multi-drug resistant bacteria. These compounds exhibited synergistic effects when combined with traditional antibiotics .

常见问题

Basic: What are the standard synthetic routes for N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Preparation of the tetrahydroquinoline core via cyclization reactions, often starting from substituted anilines and ketones under acidic conditions .

- Step 2 : Sulfonylation of the 6-amino group using 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

- Purification : Chromatography (silica gel) or recrystallization from ethanol/water mixtures to isolate the product .

Advanced: How can reaction conditions be optimized to improve yield and purity in the sulfonylation step?

Key variables include:

- Temperature : Reflux conditions (~40–50°C) enhance reactivity without decomposition .

- Solvent : Anhydrous solvents (e.g., dichloromethane) prevent hydrolysis of the sulfonyl chloride .

- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion .

- Work-up : Quenching with ice-cold water and rapid extraction minimize side reactions. Advanced techniques like flow chemistry may reduce reaction time and improve reproducibility .

Basic: What spectroscopic techniques are critical for confirming the compound’s structure?

- 1H/13C NMR : Assign peaks to distinguish the tetrahydroquinoline (δ 1.5–3.0 ppm for aliphatic protons) and sulfonamide (δ 7.0–8.0 ppm for aromatic protons) moieties .

- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and carbonyl (C=O) at ~1680 cm⁻¹ .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and isotopic patterns .

Advanced: How can computational modeling elucidate interactions between this compound and biological targets?

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with enzymes (e.g., dihydropteroate synthase) by aligning the sulfonamide group with active-site residues .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify critical hydrogen bonds (e.g., between the carbonyl group and His267) .

- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on the naphthalene ring) with inhibitory activity .

Basic: What are the primary biological targets hypothesized for this compound?

- Enzyme Inhibition : Sulfonamides commonly target folate biosynthesis enzymes (e.g., dihydropteroate synthase) via competitive inhibition .

- Receptor Interactions : The tetrahydroquinoline moiety may modulate G-protein-coupled receptors (GPCRs) due to structural mimicry of biogenic amines .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

-

Substituent Effects :

Substituent Position Activity Trend Example Derivative N-Benzyl (R1) ↑ Lipophilicity, ↑ CNS penetration Sulfonamide (R2) Electron-withdrawing groups enhance enzyme affinity -

In Vivo Testing : Introduce fluorine at R2 to improve metabolic stability and assess pharmacokinetics (t1/2, AUC) in rodent models .

Basic: How should researchers evaluate the compound’s stability under physiological conditions?

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC .

- Thermal Stability : Store at 40°C/75% RH for 1 month; assess crystalline form changes via PXRD .

Advanced: What formulation strategies address solubility challenges for in vivo studies?

- Co-Solvents : Use PEG-400/water (70:30) to enhance aqueous solubility .

- Nanoparticulate Systems : Encapsulate in PLGA nanoparticles (size <200 nm) to improve bioavailability .

- Salt Formation : React with sodium bicarbonate to form a water-soluble sodium sulfonate .

Advanced: How can conflicting biological activity data across studies be resolved?

- Data Normalization : Standardize assays (e.g., IC50 determination under identical ATP concentrations) .

- Control for Substituents : Compare only derivatives with identical R1/R2 groups (e.g., avoid mixing benzyl and ethyl variants) .

- Meta-Analysis : Use tools like RevMan to pool data from ≥3 independent studies and calculate weighted effect sizes .

Basic: What steps are critical for advancing this compound as a lead in drug discovery?

- ADMET Profiling : Assess CYP450 inhibition, plasma protein binding, and hERG channel liability .

- In Vivo Efficacy : Test in disease models (e.g., murine bacterial infection for antimicrobial activity) at 10–50 mg/kg doses .

- Patent Landscape : Conduct a FTO (Freedom to Operate) analysis to identify competing claims on sulfonamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。